molecular formula C19H18FN3O2S B2382587 Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034469-46-8

Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2382587
CAS No.: 2034469-46-8
M. Wt: 371.43
InChI Key: OUNICOXSEWQXTL-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene core linked via a methanone group to a pyrrolidine ring substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy moiety. The benzo[b]thiophene scaffold is notable for its electron-rich aromatic system, which enhances interactions with hydrophobic protein pockets.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-2-14-17(20)18(22-11-21-14)25-13-7-8-23(10-13)19(24)16-9-12-5-3-4-6-15(12)26-16/h3-6,9,11,13H,2,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNICOXSEWQXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions that require careful control of conditions. One common route starts with the formation of the benzo[b]thiophene core, followed by functionalization steps that introduce the pyrrolidine and pyrimidine moieties. Reagents such as N-Bromosuccinimide (NBS) for bromination, followed by palladium-catalyzed coupling reactions, are often employed. Reactions are typically carried out under inert atmospheres, with temperatures ranging from -78°C to 150°C.

Industrial Production Methods: In an industrial context, the production of this compound might be optimized through continuous flow chemistry, which allows for better control over reaction conditions and scalability. Key considerations include the availability of starting materials, cost, and environmental impact of the processes involved.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Benzo[b]thiophen-2-yl derivatives can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reduction of the pyrrolidin-1-yl group can be achieved using lithium aluminium hydride (LiAlH4) or other hydride sources.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

  • Oxidation: : mCPBA, dichloromethane (DCM) as solvent, room temperature.

  • Reduction: : LiAlH4 in ether, reflux conditions.

  • Substitution: : Halogenated benzo[b]thiophene derivatives, nucleophiles like amines or alkoxides, solvents like DMF, conditions ranging from room temperature to 100°C.

Major Products Formed from These Reactions: Oxidation typically introduces oxygen functionalities to the thiophene ring. Reduction might result in simpler aliphatic derivatives, and substitution often leads to a variety of functionalized benzo[b]thiophene derivatives.

Scientific Research Applications

Cancer Treatment

Research indicates that derivatives of benzo[b]thiophene compounds can modulate immune responses and may be effective in treating various cancers. For instance, compounds similar to benzo[b]thiophen derivatives have shown potential in targeting PGE2 receptors, which play a significant role in tumor progression and immune evasion. The following cancers have been highlighted for treatment with these compounds:

  • Melanoma
  • Lung cancer
  • Bladder cancer
  • Gastrointestinal cancers

A patent describes the use of benzothiophene derivatives for cancer treatment by enhancing immune system activity against tumors .

Neurological Disorders

The compound has been studied for its potential as an antagonist at the calcitonin gene-related peptide receptor, suggesting applications in migraine treatment. Its pharmacokinetic profile indicates promising intranasal bioavailability and efficacy in animal models .

Antimicrobial Activity

Thiophene derivatives, including those related to benzo[b]thiophenes, have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies show that these compounds exhibit minimum inhibitory concentrations (MIC) competitive with established antibiotics .

Antioxidant Properties

The structural features of benzo[b]thiophenes suggest potential antioxidant activity. Research into related compounds has indicated their ability to scavenge free radicals effectively, which may help prevent oxidative stress-related diseases .

Case Study 1: Cancer Treatment Efficacy

A study published in a leading journal investigated the effects of a benzo[b]thiophene derivative on melanoma cells. The results indicated that the compound significantly inhibited tumor growth in vitro and in vivo by modulating PGE2 receptor pathways.

Case Study 2: Antimicrobial Activity

In another study, a series of thiophene derivatives were tested against Escherichia coli. The results demonstrated that certain modifications to the thiophene ring enhanced antibacterial activity, providing insights into structure-activity relationships.

Mechanism of Action

The precise mechanism by which Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it might target specific enzymes, binding to active sites and modulating biochemical pathways. The fluoropyrimidine moiety, in particular, can interact with nucleic acids or proteins, influencing their function.

Comparison with Similar Compounds

Structural Analog: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)

  • Core Structure : Compound 74 replaces the benzo[b]thiophene with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, which alters electronic properties and metabolic pathways. The thiazole and cyclopropane moieties introduce rigidity, contrasting with the target’s flexible pyrrolidine linker .
  • Functional Differences : The methylenedioxyphenyl group in Compound 74 is associated with cytochrome P450 inhibition, a property less common in benzo[b]thiophene derivatives. This distinction could influence drug-drug interaction profiles.

General Comparison with Pyrrolidine-Containing Derivatives

  • Examples : Scheduled substances like 1-phenyl-2-pyrrolidin-1-ylpentan-1-one () share the pyrrolidine motif but lack aromatic heterocycles. These compounds often exhibit psychoactive properties due to their structural similarity to ketamine analogs, highlighting how substituents dictate pharmacological outcomes .
  • Key Distinctions : The target compound’s fluoropyrimidine and benzo[b]thiophene groups enhance target specificity compared to simpler pyrrolidine derivatives, which may interact broadly with neurotransmitter receptors.

Structural and Functional Analysis Table

Feature Target Compound Compound 9 Compound 74
Core Heterocycle Benzo[b]thiophene Tetrahydrofuran Thiazole + Benzo[d][1,3]dioxole
Pyrimidine Substituents 6-ethyl-5-fluoro 2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxo N/A
Linker Pyrrolidin-1-yl methanone Phosphoramidite Cyclopropane-carboxamide
Key Functional Groups Fluorine, ethyl tert-Butyldimethylsilyl, thioether Methoxyphenyl, pyrrolidin-1-yl
Therapeutic Implication Kinase inhibition, metabolic modulation Nucleotide analog (antiviral) Cytochrome P450 inhibition

Research Findings and Hypotheses

  • Metabolic Stability : The ethyl group may improve lipophilicity and prolong half-life relative to bulkier substituents (e.g., tert-butyldimethylsilyl in Compound 9), which could slow metabolism .
  • Conformational Flexibility : The pyrrolidine linker in the target compound allows for adaptive binding modes, whereas rigid linkers (e.g., cyclopropane in Compound 74) may restrict target engagement .

Biological Activity

Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure

The compound consists of a benzo[b]thiophene moiety linked to a pyrrolidine ring through a methanone group, with an ethyl-fluoropyrimidine substituent. This structure is significant as it combines features known to interact with various biological targets, enhancing its pharmacological potential.

The biological activity of benzo[b]thiophen derivatives often involves interactions with specific cellular targets:

  • STING Agonism : Compounds similar to benzo[b]thiophen derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, which play a role in immune response modulation. They may enhance the immune system's ability to recognize and attack tumors.
  • Enzyme Interaction : The compound is expected to interact with enzymes and proteins involved in cell signaling pathways, potentially influencing gene expression and cellular metabolism .
  • Antimicrobial Activity : Preliminary studies indicate that benzo[b]thiophene derivatives exhibit antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentrations (MICs) reported as low as 4 µg/mL .

The interaction of benzo[b]thiophen derivatives with biomolecules can lead to various cellular effects:

  • Cell Signaling : These compounds can modulate pathways involved in inflammation and cancer progression by influencing cytokine production and immune cell activation.
  • Gene Expression : Changes in gene expression patterns have been observed, suggesting that these compounds can act at the transcriptional level to alter cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Anticancer Activity

A study focused on a series of benzo[b]thiophene derivatives demonstrated significant anticancer activity across various human cancer cell lines. For instance, one derivative showed potent antiproliferative effects against multiple cancer types, outperforming conventional chemotherapeutics .

CompoundCancer TypeMIC (µg/mL)Reference
Compound ABreast Cancer5
Compound BLung Cancer3
Compound CColon Cancer2

Antimicrobial Studies

Research has highlighted the antimicrobial efficacy of related benzo[b]thiophene compounds against resistant strains of bacteria:

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound DS. aureus (MRSA)4
Compound EE. coli12.5

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key parameters include:

  • Temperature control : Reactions often proceed at 0–60°C to avoid side products (e.g., thermal decomposition of fluoropyrimidine intermediates) .
  • Solvent selection : Polar aprotic solvents like THF or DMF enhance nucleophilicity in substitution reactions .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and purity (>95%) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures improves yield .

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the pyrrolidin-1-yl and pyrimidin-4-yl groups. For example, 1^1H NMR peaks at δ 4.7–5.2 ppm indicate ether-linked oxy-pyrrolidine .
  • FT-IR : Stretching vibrations at ~1,650 cm1^{-1} (C=O) and ~1,250 cm1^{-1} (C-F) validate the methanone and fluoropyrimidine moieties .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion matching theoretical mass within 2 ppm error) .

Q. How should researchers design in vivo studies for this compound?

  • Follow institutional animal care guidelines (e.g., NIH’s Guide for the Care and Use of Laboratory Animals) for ethical and reproducible results .
  • Optimize dosing based on pharmacokinetic profiling (e.g., bioavailability via oral vs. intravenous routes) .
  • Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with observed bioactivity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Replicate assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., ATP levels for viability tests) .
  • Purity verification : Contradictions may arise from impurities; use HPLC-UV/ELSD to confirm >98% purity .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 5-fluoropyrimidine with chloropyrimidine) to identify critical pharmacophores .

Q. What experimental strategies elucidate target interactions?

  • Molecular docking : Use the compound’s SMILES (e.g., C1CN(CC1)OC2=NC=NC(=C2F)C(C)C) to model binding with kinases or GPCRs .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD_D values) to purified protein targets .
  • Mutagenesis studies : Modify residues in the target’s active site (e.g., ATP-binding pockets) to validate interaction specificity .

Q. How can stability under physiological conditions be analyzed?

  • pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC at 37°C. Fluoropyrimidine moieties may hydrolyze in acidic conditions .
  • Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated oxidation; identify metabolites via LC-QTOF-MS .
  • Photostability : Expose to UV-Vis light (300–800 nm) and track degradation products .

Q. What computational approaches predict structure-activity relationships (SAR)?

  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .
  • QSAR modeling : Train models using bioactivity data from analogs (e.g., IC50_{50} values against kinase targets) .

Methodological Notes

  • Crystallography : For X-ray structure determination, use SHELX for refinement; anisotropic displacement parameters clarify disorder in the benzothiophene ring .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey SSBUASNWQKTROU-UHFFFAOYSA-N) to ensure consistency .
  • Ethical compliance : Adhere to institutional review boards (IRBs) for in vivo work, including proper waste disposal for fluorinated compounds .

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